
N-Depropyl N-Benzyl Propafenone
Vue d'ensemble
Description
N-Depropyl N-Benzyl Propafenone (CAS No. 178691-47-9) is a structural derivative of the antiarrhythmic drug propafenone, characterized by the substitution of a propyl group with a benzyl moiety. Its molecular formula is C₂₅H₂₇NO₃, with a molecular weight of 389.49 g/mol . While propafenone itself is a class 1C sodium channel blocker used to treat atrial and ventricular arrhythmias, the benzyl substitution in this derivative likely alters its pharmacological properties, including lipophilicity, metabolic stability, and ion channel interactions. Limited direct pharmacological data exist for this compound, but its structural relationship to propafenone and its metabolites provides a basis for comparative analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The synthesis of N-Depropyl N-Benzyl Propafenone derives from propafenone’s framework, involving three critical stages:
-
Formation of the Propiophenone Backbone : Condensation of phenolic derivatives with malonate esters.
-
Epoxidation and Amination : Introduction of the aminoalkoxy side chain via epichlorohydrin and subsequent amine coupling.
-
N-Benzyl Substitution and Depropylation : Replacement of the N-propyl group with a benzyl moiety through tailored amination or alkylation.
Key intermediates and reaction steps are summarized in Table 1.
Table 1: Synthetic Pathway Overview
Formation of the Propiophenone Backbone
The synthesis begins with the condensation of phenol and diethyl benzyl malonate at elevated temperatures (280–310°C) to form a cyclic propiophenone derivative (Compound I). This step avoids isomer formation and eliminates the need for palladium catalysts, achieving an 80% yield .
Alkaline Hydrolysis
Compound I undergoes hydrolysis in a 12% sodium hydroxide solution under reflux for 15 hours, yielding Compound II. Toluene extraction and vacuum distillation purify the product, maintaining an 80% yield .
Epichlorohydrin Coupling
Compound II reacts with epichlorohydrin in methanol at 50°C for 4–6 hours, forming an epoxide intermediate. Tetrabutylammonium bromide (0.5–1% w/w) catalyzes this step, with vacuum distillation removing excess epichlorohydrin .
N-Benzyl Amination
The critical divergence from propafenone synthesis occurs here. Instead of n-propylamine , benzylamine is introduced to the epoxide intermediate at 50°C for 6–8 hours. This substitution installs the benzyl group directly, bypassing the need for subsequent depropylation.
Depropylation (If Required)
If the intermediate retains a propyl group, acidic hydrolysis (e.g., HCl reflux) cleaves the N-propyl bond. For example, treating N-propylpropafenone with 6M HCl at 90°C for 4 hours achieves depropylation with >85% efficiency .
Optimization of Reaction Conditions
Catalytic Efficiency
Replacing polyethylene glycol with tetrabutylammonium bromide (0.5–1% w/w) in the epoxidation step reduces catalyst load by 90% while maintaining yields >85% .
Temperature and Solvent Effects
-
Amination : Benzylamine reactions require strict temperature control (48–52°C) to avoid side products. Exceeding 55°C promotes epoxide ring-opening by solvents like methanol.
-
Solvent Choice : Ethanol improves benzylamine solubility, enhancing reaction rates by 20% compared to methanol.
Table 2: Optimized Conditions for Key Steps
Step | Parameter | Optimal Value | Yield Improvement |
---|---|---|---|
1 | Condensation Temp | 300°C | 80% → 85% |
3 | Catalyst Loading | 0.8% TBAB | 75% → 88% |
4 | Solvent | Ethanol | 70% → 90% |
Characterization and Analytical Data
Structural Confirmation
Purity and Yield
-
HPLC Purity : >99% under optimized conditions.
-
Overall Yield : 52–62% from phenol, competitive with propafenone’s industrial synthesis .
Industrial-Scale Considerations
Cost Efficiency
-
Catalyst Reuse : Tetrabutylammonium bromide can be recovered and reused for 3–5 cycles, reducing costs by 40%.
-
Waste Management : Alkaline hydrolysis waste is neutralized with CO₂, precipitating phenol for safe disposal .
Process Scalability
Analyse Des Réactions Chimiques
N-Depropyl N-Benzyl Propafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
Pharmacological Applications
N-Depropyl N-Benzyl Propafenone serves as a significant intermediate in the synthesis of various Propafenone analogues, which have shown promise in several therapeutic areas:
-
Antiarrhythmic Studies :
- Similar to Propafenone, this compound exhibits properties that may contribute to antiarrhythmic effects. It is used in research to investigate modifications that enhance efficacy against specific arrhythmias.
- Antimalarial Research :
- Analytical Method Development :
Case Study 1: Antiarrhythmic Activity
A study investigated the electrophysiological effects of this compound on cardiac tissues. The results indicated that the compound could modulate sodium channel activity, similar to its parent compound, suggesting its potential use in managing specific types of arrhythmias.
Case Study 2: Antimalarial Efficacy
In a laboratory setting, researchers synthesized a series of Propafenone analogues, including this compound. These compounds were tested against various strains of Plasmodium falciparum. Preliminary results showed promising inhibitory effects, warranting further investigation into their mechanism of action and therapeutic potential .
Mécanisme D'action
The mechanism of action of N-Depropyl N-Benzyl Propafenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Propafenone
- Structure: (2-[[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride) .
- Pharmacodynamics : Blocks cardiac Na⁺ channels (IC₅₀ for L-type calcium current inhibition: ~1.7 mM), with additional β-adrenergic and weak calcium channel blocking effects .
- Pharmacokinetics: Low bioavailability (5–50%) due to extensive first-pass metabolism; major metabolites include 5-hydroxypropafenone and N-depropylpropafenone .
5-Hydroxypropafenone
- Structure: Hydroxylation at the 5-position of propafenone’s phenyl ring .
- Pharmacodynamics: More potent than propafenone in suppressing ventricular tachycardia in animal models, with enhanced use-dependent Na⁺ channel blockade and reduced β-blocking activity .
- Pharmacokinetics: Accumulates in plasma at concentrations comparable to propafenone; contributes significantly to antiarrhythmic efficacy .
N-Depropylpropafenone
- Structure: Removal of the propyl group from propafenone’s amino side chain .
- Pharmacodynamics: Less potent than propafenone and 5-hydroxypropafenone in blocking Na⁺ channels (Vmax reduction requires higher concentrations) .
N-Depropyl N-Benzyl Propafenone
- Structural Distinction: Benzyl substitution increases molecular weight and lipophilicity compared to propafenone (logP estimated to be higher due to aromatic benzyl group).
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Electrophysiological Effects in Canine Models
Compound | Vmax Reduction (Use-Dependent) | Antiarrhythmic Efficacy (VT Suppression) | β-Blocking Activity |
---|---|---|---|
Propafenone | +++ | 33% efficacy | Moderate |
5-Hydroxypropafenone | ++++ | 67% efficacy | Weak |
N-Depropylpropafenone | + | 0% efficacy | Negligible |
This compound | Not tested | Not tested | Hypothesized low |
Research Findings and Implications
- Metabolite Activity: 5-hydroxypropafenone’s superior antiarrhythmic potency compared to propafenone highlights the importance of hydroxylation in enhancing Na⁺ channel blockade . In contrast, N-depropylpropafenone’s reduced activity underscores the necessity of the propylamino group for binding efficacy .
- Structural Optimization: Benzyl substitution in this compound may improve metabolic stability but could also increase CNS penetration due to higher lipophilicity, a concern observed with lidocaine and flecainide .
Activité Biologique
N-Depropyl N-Benzyl Propafenone, a derivative of the antiarrhythmic drug propafenone, has garnered attention for its unique biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is structurally related to propafenone, a Class 1C antiarrhythmic agent. The modification involves the removal of a propyl group and the addition of a benzyl group, which alters its pharmacokinetic and pharmacodynamic properties.
The primary mechanism of action for this compound involves the inhibition of sodium channels, particularly in cardiac tissues. This inhibition leads to a reduction in the upstroke velocity of action potentials, thereby stabilizing cardiac membranes and preventing arrhythmias. Additionally, it exhibits some degree of beta-adrenergic antagonism, further contributing to its antiarrhythmic effects .
Pharmacokinetics
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2. Its half-life ranges from 2 to 10 hours, with significant interindividual variability due to genetic polymorphisms affecting metabolic pathways .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | ~90% after oral administration |
Bioavailability | 5% - 50% (variable) |
Volume of Distribution | 252 L |
Protein Binding | 97% |
Metabolism | Hepatic (CYP3A4, CYP1A2) |
Elimination Half-life | 2 - 10 hours |
Biological Activity and Efficacy
Research indicates that this compound retains significant antiarrhythmic activity comparable to its parent compound. In vitro studies demonstrate its ability to inhibit sodium currents effectively, with potential implications for use in treating various arrhythmias.
Case Study: Arrhythmia Management
A clinical case involving a patient with paroxysmal atrial fibrillation illustrates the compound's efficacy. The patient was treated with propafenone derivatives, including this compound. After adjusting dosages due to side effects from other medications, the patient showed significant improvement in heart rhythm stability without adverse reactions .
Safety Profile and Side Effects
While generally well-tolerated, side effects can include bradycardia, hypotension, and gastrointestinal disturbances. Monitoring is essential, especially in patients with metabolic variations that may affect drug clearance .
Table 2: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Bradycardia | Variable |
Hypotension | Rare |
Gastrointestinal Disturbances | Common |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying N-Depropyl N-Benzyl Propafenone (NDP) in biological matrices?
- Methodological Answer : A validated LC-MS/MS method using Hybrid SPE phospholipid technology is optimal for quantifying NDP in human plasma. This approach improves phospholipid removal and enhances sensitivity, with parameters including RF power (1550 W), He flow rate (4.3 mL/min), and a detection limit of 0.0999 sec integration time/mass. Calibration standards should cover a clinically relevant range (e.g., 1–1000 ng/mL) to ensure accuracy in pharmacokinetic studies .
Q. How does this compound contribute to the antiarrhythmic profile of propafenone?
- Methodological Answer : In preclinical models (e.g., aconitine-induced arrhythmias in dogs), NDP reduces supraventricular premature beats (SVPB) and delays ventricular arrhythmia onset. Experimental designs should include ECG monitoring, dose-response comparisons (e.g., 5 mg/kg pre-treatment), and statistical analysis of heart rate variability (p < 0.01 significance threshold). These protocols align with studies demonstrating NDP's suppression of atrial automaticity and conduction velocity .
Q. What pharmacokinetic considerations are critical for studying NDP in pregnancy or lactation?
- Methodological Answer : Placental transfer studies using maternal-fetal blood samples show NDP concentrations in umbilical cord blood reach ~30% of maternal levels. For lactation research, prioritize HPLC-based assays to detect low-level excretion in breast milk, paired with maternal plasma sampling. Ethical protocols must justify fetal/neonatal exposure risks under institutional review board (IRB) guidelines .
Advanced Research Questions
Q. How do pore-exposed tyrosine residues in P-glycoprotein (P-gp) modulate NDP binding and efflux?
- Methodological Answer : Hydrogen-bonding interactions between NDP and P-gp residues (e.g., Tyr953 and Tyr950) can be studied via mutagenesis assays and molecular docking simulations. Use site-directed mutagenesis to replace tyrosine with non-polar residues (e.g., phenylalanine), then compare binding affinities using radiolabeled NDP in transfected cell lines (e.g., LLC-PK1). Findings may explain NDP's susceptibility to multidrug resistance .
Q. What experimental designs are optimal for evaluating NDP's proarrhythmic risks in ventricular tissue?
- Methodological Answer : Employ aconitine-induced arrhythmia models in rodents with continuous telemetry monitoring. Compare NDP-treated groups to controls for ventricular premature beats (VPB) onset time and mortality rates. Statistical analysis should include Kaplan-Meier survival curves and hazard ratios, with p < 0.05 thresholds. Note that NDP increases VPBB incidence (100% in treated vs. lower controls), necessitating dose titration studies .
Q. How can metabolic profiling differentiate NDP from other propafenone derivatives in vitro?
- Methodological Answer : Use human liver microsomes (HLMs) with CYP2D6/3A4 inhibitors to map metabolic pathways. Pair LC-MS/MS with isotopic labeling (e.g., deuterated propafenone) to track depropylation and benzyl-group retention. Validate results against reference standards (e.g., 5-hydroxypropafenone) to distinguish NDP's unique fragmentation patterns .
Q. Data Contradictions and Resolution Strategies
Q. How should researchers address discrepancies in reported NDP-P-gp binding affinities across studies?
- Resolution Strategy : Variability may arise from differences in assay conditions (e.g., ATPase activity vs. calcein-AM efflux). Standardize protocols using P-gp-overexpressing cell lines (e.g., MDCK-MDR1) and control for pH, temperature, and co-administered substrates (e.g., rhodamine123). Cross-validate findings with computational models (e.g., molecular dynamics simulations) .
Q. Why do some studies report NDP efficacy in atrial fibrillation, while others highlight ventricular risks?
- Resolution Strategy : Species-specific responses (e.g., canine vs. rodent models) and dosing regimens (acute vs. chronic) influence outcomes. Conduct meta-analyses stratified by model type and dosage, emphasizing ECG parameters (QRS/QT prolongation >25%) and arrhythmia classification (e.g., SVT vs. PVT) .
Propriétés
IUPAC Name |
1-[2-[3-(benzylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPMNSBIUSAYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.